YLT-11 -

YLT-11

Catalog Number: EVT-1535819
CAS Number:
Molecular Formula: C24H24N6O
Molecular Weight: 412.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
YLT-11 is a polo-like kinase 4 (PLK4) inhibitor which inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect.
Source and Classification

YLT-11 was developed through synthetic chemistry efforts aimed at identifying selective PLK4 inhibitors. It falls under the classification of small-molecule inhibitors, particularly within the realm of anticancer agents. The compound is notable for its high selectivity towards PLK4 compared to other kinases, making it a valuable candidate for further therapeutic development.

Synthesis Analysis

Methods and Technical Details

The synthesis of YLT-11 involves several key steps, beginning with the formation of its core structure followed by functional group modifications. While specific proprietary methods are not fully disclosed, general synthetic routes typically include:

  1. Nucleophilic Substitution: Utilizing commercially available starting materials to prepare intermediates through nucleophilic attacks.
  2. Coupling Reactions: Employing methods such as Buchwald-Hartwig coupling to introduce various aromatic groups.
  3. Deprotection Steps: Removing protective groups to yield the final compound.

The synthesis is designed to optimize yield and purity, adhering to pharmaceutical standards for potential clinical applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of YLT-11 can be described as follows:

  • Molecular Formula: C₁₈H₁₈N₄
  • Molecular Weight: Approximately 306.37 g/mol
  • Key Functional Groups: Pyrimidine ring, indazole moiety, and arylvinyl substituents.

The compound exhibits significant binding affinity for PLK4, with a dissociation constant (Kd) of 5.2 nM, indicating strong interactions within the ATP-binding pocket of the kinase .

Chemical Reactions Analysis

Reactions and Technical Details

YLT-11 undergoes various chemical reactions that can modify its structure and activity:

  1. Oxidation: Can be oxidized under specific conditions to form derivatives with altered properties.
  2. Reduction: Reduction reactions can modify functional groups, potentially affecting biological activity.
  3. Substitution Reactions: These reactions allow for the introduction of new functional groups, enhancing selectivity and potency against PLK4.

Common reagents used include oxidizing agents and catalysts tailored for specific transformations .

Mechanism of Action

YLT-11 exerts its biological effects primarily through the inhibition of PLK4 activity. It binds competitively to the ATP-binding site of PLK4, preventing its kinase activity which is essential for centriole duplication during mitosis. This inhibition leads to abnormal centriole numbers and subsequent mitotic defects in cancer cells, promoting apoptosis. The IC50 value for YLT-11 against PLK4 is reported at 22 nM .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Stability under various pH conditions needs to be assessed for pharmaceutical applications.
  • Reactivity: Reacts with specific functional groups during synthetic modifications.

These properties are critical for determining the compound's suitability for drug formulation and delivery systems .

Applications

YLT-11 has several promising applications in scientific research and medicine:

  1. Cancer Research: Utilized as a tool compound to investigate the role of PLK4 in cell cycle regulation and centriole duplication.
  2. Therapeutic Development: Potential use as an anticancer agent, particularly in breast cancer treatment where PLK4 is implicated.
  3. Drug Discovery: Serves as a reference compound in developing new PLK4 inhibitors or related therapeutic agents.

The unique selectivity and potency of YLT-11 make it an important candidate in ongoing cancer research efforts .

Introduction to PLK4 as a Therapeutic Target in Oncology

Role of Polo-like Kinase 4 (PLK4) in Mitotic Regulation and Centriole Duplication

Polo-like kinase 4 (PLK4) is a serine/threonine kinase distinguished as the master regulator of centriole duplication, a process fundamental to genomic stability. Unlike other Polo-like kinases (PLK1–3, PLK5), PLK4 possesses a unique structure with three polo-box domains (PB1–PB3) and a cryptic polo-box that facilitates homodimerization and autophosphorylation [1] [7]. This architecture enables PLK4 to initiate centriole assembly by recruiting downstream substrates like STIL and SAS-6 to the proximal end of parental centrioles, forming a cartwheel structure that templates new centrioles [1] [3] [8]. PLK4 activity peaks during the G2/M phase of the cell cycle, and its expression is tightly controlled via self-regulation: autophosphorylation triggers SCF/β-TRCP-mediated ubiquitination and proteasomal degradation, ensuring centrioles duplicate exactly once per cycle [1] [5] [7].

Dysregulation of this pathway has catastrophic consequences. Partial PLK4 inhibition stabilizes the kinase, inducing centriole overduplication and centrosome amplification (≥4 centrioles per cell). Complete inhibition ablates centriole formation, resulting in centrosome loss. Both scenarios disrupt mitotic spindle architecture, leading to chromosome missegregation, aneuploidy, and mitotic catastrophe [5] [6] [10]. In zebrafish models, plk4 knockout causes embryonic lethality due to centriole duplication failure and apoptosis, underscoring its non-redundant role in development [8].

Table 1: Unique Structural and Functional Features of PLK4

FeaturePLK4Other PLKs (PLK1-3, PLK5)
Polo-Box Domains (PBDs)Three PBDs (PB1–PB3) + cryptic PBDTwo PBDs (PB1–PB2)
Kinase Domain SpecificityLeast conserved in PLK familyHighly conserved
Primary FunctionCentriole duplication licensingMitotic entry, spindle assembly, cytokinesis
AutoregulationTrans-autophosphorylation → degradationPhosphorylation-dependent substrate recruitment
Subcellular LocalizationCentrosome-restrictedCentrosomes, kinetochores, midbody

PLK4 Dysregulation in Cancer Pathogenesis: Breast Cancer Case Study

PLK4 overexpression is a recurrent feature in epithelial cancers, particularly breast cancer, where it drives genomic instability and aggressive phenotypes. Transcriptional upregulation by oncogenic factors like E2F and NF-κB elevates PLK4 mRNA levels 4–9-fold in breast tumors compared to normal tissue [1] [4]. Clinically, PLK4 amplification (localized to chromosome 4q28) correlates with advanced disease stage, metastasis, and poor survival. Triple-negative breast cancer (TNBC) subtypes exhibit the highest PLK4 expression, with immunohistochemical studies confirming PLK4 protein accumulation in >60% of TNBC patient samples [10] [4].

Mechanistically, PLK4 dysregulation fuels cancer through:

  • Centrosome Amplification (CA): Supernumerary centrioles (≥4 per cell) promote multipolar spindle formation. Though clustering mechanisms often suppress multipolarity, residual merotelic attachments cause chromosome missegregation and aneuploidy [1] [6].
  • Non-Centrosomal Roles: In p53-deficient mammary epithelial cells, PLK4 overexpression induces a hybrid epithelial-mesenchymal (EMT) phenotype via P-cadherin upregulation. This confers anoikis resistance—a critical step in metastasis—by enabling survival during extracellular matrix detachment [4].
  • Secretome-Mediated Paracrine Effects: PLK4-overexpressing cells secrete soluble P-cadherin and other factors that promote anoikis resistance in neighboring cancer cells, amplifying tumor aggressiveness [4].

Table 2: Clinical Evidence of PLK4 Dysregulation in Breast Cancer

ParameterFindingsClinical Impact
mRNA Overexpression4–9-fold increase in TNBC vs. normalCorrelates with tumor grade (p<0.01)
Protein AmplificationDetected in >60% of TNBC samples (IHC)Linked to metastasis (HR = 2.4)
Co-occurrence with p53 Loss78% of PLK4-high tumors show p53 mutationsSynergistic anoikis resistance
PLK4/P-Cadherin Co-expressionPositive correlation (r=0.67, p=0.002)Reduced disease-free survival

Rationale for PLK4 Inhibition in Antineoplastic Therapy

The dependency of cancer cells on PLK4—coupled with its low expression in most somatic cells—makes it a compelling therapeutic target. RNAi screens demonstrate that PLK4 knockdown selectively inhibits breast cancer cell proliferation (IC₅₀ for siRNA: 20–40 nM), while normal mammary epithelial cells (MCF-10A) remain unaffected [10] [4]. This vulnerability arises because cancer cells exhibit:

  • Elevated PLK4 Thresholds: Tumor cells tolerate PLK4 overexpression but are sensitive to its reduction, creating a "therapeutic window" [1] [10].
  • p53 Deficiency: Compromised p53 function in tumors impairs cell-cycle arrest upon centrosome loss or amplification, favoring mitotic catastrophe over repair [4] [6].
  • Synthetic Lethality with PTEN Loss: PTEN-deficient breast cancers show heightened sensitivity to PLK4 inhibition due to accumulated genomic instability [5] [9].

YLT-11 exemplifies the therapeutic potential of PLK4 inhibition. This ATP-competitive inhibitor binds PLK4 with high affinity (Kd: 5.2 nM), engaging residues Lys41, Cys92, and Glu90 in the kinase domain. It exhibits bimodal effects: low doses (≤0.25 μM) induce centriole overduplication by stabilizing partially active PLK4, while high doses (0.5 μM) block duplication entirely by fully inhibiting kinase activity. Both outcomes trigger G2/M arrest, aneuploidy, and caspase-dependent apoptosis in breast cancer cells [10]. Notably, YLT-11 shows >100-fold selectivity for PLK4 over PLK1–3 and aurora kinases, minimizing off-target mitotic errors [10].

Table 3: Comparative Profile of PLK4 Inhibitors in Development

InhibitorMechanismPLK4 IC₅₀Key Cancer Models TestedSelectivity
YLT-11ATP-competitive22 nMTNBC xenografts (MDA-MB-231)>100-fold vs. PLK1-3, Aurora
CFI-400945ATP-competitive2.8 nMBreast PDX, AMLInhibits Aurora B (IC₅₀: 98 nM)
CentrinoneReversible ATP-competitive0.16 nMRhabdoid tumor, melanoma>1000-fold vs. Aurora

Properties

Product Name

YLT-11

IUPAC Name

N-[4-[3-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]-1H-indazol-6-yl]pyrimidin-2-yl]acetamide

Molecular Formula

C24H24N6O

Molecular Weight

412.5

InChI

InChI=1S/C24H24N6O/c1-16(31)26-24-25-13-12-21(27-24)19-9-10-20-22(28-29-23(20)14-19)11-8-17-4-6-18(7-5-17)15-30(2)3/h4-14H,15H2,1-3H3,(H,28,29)(H,25,26,27,31)/b11-8+

InChI Key

JJFWXEIDXJHPGZ-DHZHZOJOSA-N

SMILES

CC(=O)NC1=NC=CC(=N1)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=C(C=C4)CN(C)C

Solubility

Soluble in DMSO

Synonyms

YLT11; YLT 11; YLT-11

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.